molecular formula C10H20O B2909086 (2R)-2-(1-Methylcyclohexyl)propan-1-ol CAS No. 2248185-05-7

(2R)-2-(1-Methylcyclohexyl)propan-1-ol

Cat. No.: B2909086
CAS No.: 2248185-05-7
M. Wt: 156.269
InChI Key: WQRJRHMKSWTFOA-VIFPVBQESA-N
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Description

(2R)-2-(1-Methylcyclohexyl)propan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a methyl group and a propanol side chain. This compound is notable for its chiral center, which imparts specific stereochemical properties. It is used in various chemical and industrial applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(1-Methylcyclohexyl)propan-1-ol typically involves the reduction of the corresponding ketone, (2R)-2-(1-Methylcyclohexyl)propan-1-one. This reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes utilize catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) to facilitate the reduction of the ketone to the alcohol. The reaction conditions, including temperature and pressure, are optimized to maximize efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(1-Methylcyclohexyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol can be oxidized to the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: Further reduction can convert the alcohol to the corresponding alkane using reagents like hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or platinum oxide (PtO2) catalysts.

    Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.

Major Products

    Oxidation: (2R)-2-(1-Methylcyclohexyl)propan-1-one.

    Reduction: (2R)-2-(1-Methylcyclohexyl)propane.

    Substitution: (2R)-2-(1-Methylcyclohexyl)propyl chloride.

Scientific Research Applications

(2R)-2-(1-Methylcyclohexyl)propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-(1-Methylcyclohexyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center plays a crucial role in its binding affinity and specificity. The hydroxyl group can form hydrogen bonds with target molecules, influencing the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(1-Methylcyclohexyl)propan-1-ol
  • (2R)-2-(1-Ethylcyclohexyl)propan-1-ol
  • (2R)-2-(1-Methylcyclohexyl)butan-1-ol

Uniqueness

(2R)-2-(1-Methylcyclohexyl)propan-1-ol is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Compared to its enantiomer, (2S)-2-(1-Methylcyclohexyl)propan-1-ol, the (2R) isomer may exhibit different biological activities and interactions with chiral environments. The presence of the methyl group on the cyclohexane ring also differentiates it from other similar compounds, affecting its reactivity and applications.

Properties

IUPAC Name

(2R)-2-(1-methylcyclohexyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-9(8-11)10(2)6-4-3-5-7-10/h9,11H,3-8H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRJRHMKSWTFOA-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1(CCCCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CO)C1(CCCCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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